molecular formula C23H30N2O3 B11394055 N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11394055
M. Wt: 382.5 g/mol
InChI Key: LRMHHAUCHYBTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, an ethoxy group, and an oxolan-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the reaction of 4-(dimethylamino)benzaldehyde with ethylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 2-(chloromethyl)oxolane to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy and oxolan-2-yl groups can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-3-ethoxy-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H30N2O3/c1-4-27-21-8-5-7-19(15-21)23(26)25(17-22-9-6-14-28-22)16-18-10-12-20(13-11-18)24(2)3/h5,7-8,10-13,15,22H,4,6,9,14,16-17H2,1-3H3

InChI Key

LRMHHAUCHYBTSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.